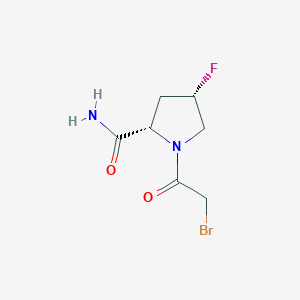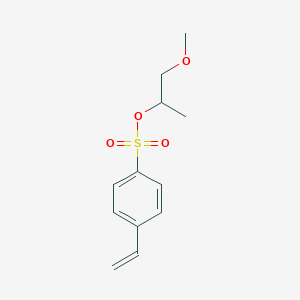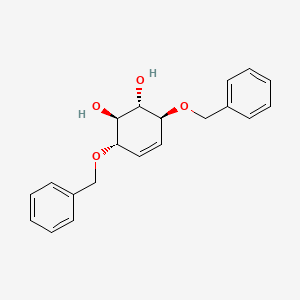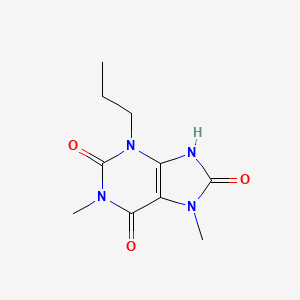
4,4-Diethyl-5-methylhept-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-5-methylhept-6-en-3-one is an organic compound with the molecular formula C12H22O It is a ketone with a double bond located at the sixth carbon atom in the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-5-methylhept-6-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-5-methylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
4,4-Diethyl-5-methylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 4,4-Diethyl-5-methylhept-6-en-3-one exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the carbonyl group and the double bond. These functional groups can participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: Another enone with a similar structure but different substituents.
5-Methylhept-2-en-4-one: A related compound with a different position of the double bond and methyl group.
Uniqueness
4,4-Diethyl-5-methylhept-6-en-3-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of two ethyl groups at the fourth carbon atom and a methyl group at the fifth carbon atom distinguishes it from other similar enones, potentially leading to different chemical and physical properties.
Properties
CAS No. |
185029-84-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4,4-diethyl-5-methylhept-6-en-3-one |
InChI |
InChI=1S/C12H22O/c1-6-10(5)12(8-3,9-4)11(13)7-2/h6,10H,1,7-9H2,2-5H3 |
InChI Key |
LGTKCCZKDKXLSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC)(CC)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)



![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)



![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
